ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3. The oxadiazole ring is connected via a sulfanyl acetyl linker to a piperazine moiety, which is further functionalized with an ethyl carboxylate group. The presence of the piperazine ring may enhance solubility and bioavailability, while the 3-methoxyphenyl group could influence receptor binding affinity .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-3-26-18(24)22-9-7-21(8-10-22)15(23)12-28-17-20-19-16(27-17)13-5-4-6-14(11-13)25-2/h4-6,11H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJZVQBDQXBQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or piperazine moiety.
Scientific Research Applications
ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several 1,3,4-oxadiazole derivatives reported in the literature. Below is a comparative analysis based on and , focusing on substituents, physicochemical properties, and bioactivities.
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents on Oxadiazole | Functional Group on Acetamide/Piperazine | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 3-Methoxyphenyl | Piperazine-ethyl carboxylate | Not reported |
| 8t (C20H17N4SO3Cl) | 1,3,4-Oxadiazole | 1H-Indol-3-ylmethyl | 5-Chloro-2-methylphenyl acetamide | 428.5 |
| 8u (C22H22N4O3S) | 1,3,4-Oxadiazole | 1H-Indol-3-ylmethyl | 2-Ethoxy-6-methylphenyl acetamide | 422 |
| 8v (C20H17N5O4S) | 1,3,4-Oxadiazole | 1H-Indol-3-ylmethyl | 2-Methyl-6-nitrophenyl acetamide | 423 |
| 8w (C19H17N5O2S) | 1,3,4-Oxadiazole | 1H-Indol-3-ylmethyl | 4-Methyl-2-pyridinyl acetamide | 379 |
Key Structural Differences
Oxadiazole Substituents: The target compound features a 3-methoxyphenyl group, whereas analogs 8t–8w have an indol-3-ylmethyl group on the oxadiazole ring.
Functional Groups : The target compound contains a piperazine-ethyl carboxylate , while analogs 8t–8w have aryl acetamides . The carboxylate group may confer higher polarity, influencing solubility and metabolic stability.
Functional Implications
- Enzyme Inhibition : Analogs with electron-withdrawing groups (e.g., nitro in 8v) showed enhanced BChE inhibition, suggesting that the target compound’s methoxy group (electron-donating) may favor different enzyme interactions .
- Hemolytic Activity : The indole-containing analogs exhibited variable hemolytic effects, likely due to aromatic stacking interactions with cell membranes. The target compound’s methoxyphenyl group might reduce hemolytic risk compared to indole derivatives .
Biological Activity
Ethyl 4-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl) piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by data tables and relevant case studies.
Chemical Structure
The compound consists of a piperazine core linked to a sulfanyl oxadiazole moiety and an ethyl ester group. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Ethyl 4-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl) piperazine-1-carboxylate has demonstrated significant activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These results indicate that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were evaluated using the carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 70 |
| Test Compound (100 mg/kg) | 60 |
The compound's efficacy suggests it may serve as a potential anti-inflammatory agent.
Antitumor Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 22 |
These findings indicate that Ethyl 4-(2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfany}acetyl) piperazine-1-carboxylate possesses notable antitumor properties.
The biological activities of this compound can be attributed to its ability to inhibit key enzymes and pathways involved in inflammation and tumor progression. Molecular docking studies suggest that it interacts with targets such as cyclooxygenase (COX) enzymes and topoisomerases, leading to reduced inflammatory responses and inhibited cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives found that those containing a methoxyphenyl group exhibited enhanced activity against resistant strains of Staphylococcus aureus. The tested compound showed comparable or superior activity compared to standard antibiotics.
- Anti-inflammatory Effects : In a controlled trial involving rats with induced inflammation, administration of the compound resulted in significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
